N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a heterocyclic benzamide derivative featuring a pyridazinone core linked to a phenyl group and a pyrrolidine sulfonamide substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide groups play a critical role in binding .
Properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-25-21(27)12-11-20(24-25)17-5-4-6-18(15-17)23-22(28)16-7-9-19(10-8-16)31(29,30)26-13-2-3-14-26/h4-12,15H,2-3,13-14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKVFKKECZCSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a pyridazinone moiety linked to a sulfonamide group, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 396.48 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing cellular pathways. Studies suggest that it may modulate receptor tyrosine kinases, particularly the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. The compound has been shown to promote endocytosis of EGFR, facilitating neuromuscular synapse formation and influencing autophagic processes in cells .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth and metastasis.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antibacterial properties against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest effective antimicrobial activity, indicating its potential as a therapeutic agent in infectious diseases .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals distinct biological profiles that can inform drug design strategies:
| Compound Name | Biological Activity |
|---|---|
| 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine | Anticancer, anti-inflammatory |
| 2-{[(6-OXO-1,6-DIHYDROPYRIDIN-3-YL)METHYL]AMINO} | EGFR modulation, potential neuroprotective effects |
| 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile | Antiviral and antibacterial |
This table highlights the unique attributes of this compound in comparison to other derivatives.
Case Studies
Recent case studies have explored the therapeutic potential of this compound in various disease models:
- Cancer Treatment : A study involving xenograft models showed significant tumor reduction when treated with the compound compared to control groups.
- Inflammatory Disorders : In animal models of arthritis, administration led to reduced swelling and pain indicators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidinylsulfonyl Analog ()
A closely related compound replaces the pyrrolidine ring with a piperidine group (N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide). Key differences include:
- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered).
- Basicity : Pyrrolidine (pKa ~11.3) is less basic than piperidine (pKa ~11.6), which may influence ionization state and solubility under physiological conditions .
Alkoxy-Substituted Benzamides ()
Compounds such as N-[(2S)-3-(4-butoxyphenyl)-...]benzamide (, Entry 9) feature alkoxy substituents (e.g., butoxy, hexyloxy) instead of sulfonamide groups. Key distinctions:
- Electron Effects : Alkoxy groups are electron-donating, increasing electron density on the aromatic ring, whereas sulfonamides are electron-withdrawing.
Fluorinated Sulfonamide Derivatives ()
Example 53 in describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, which incorporates a fluorinated benzamide and pyrazolopyrimidine core. Comparisons include:
- Substituent Diversity: The fluorinated benzamide may improve metabolic stability and membrane permeability compared to non-fluorinated analogs.
- Core Heterocycle: Pyrazolopyrimidine vs. pyridazinone cores influence π-π stacking and hydrogen-bonding patterns in target interactions .
Structural and Functional Data Table
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling pyrrolidin-1-ylsulfonyl benzamide derivatives with substituted pyridazinone intermediates. Key conditions include:
- Low-temperature condensation : Ethanol with piperidine at 0–5°C for 2 hours to stabilize reactive intermediates .
- Multi-component reactions : Use of methanol/KOH and carbon disulfide for cyclization steps, achieving yields up to 82% .
- Catalytic systems : Piperidine or acetic acid to accelerate amide bond formation and reduce side products .
Solvent choice (e.g., ethanol vs. acetonitrile) and temperature control are critical for optimizing yield and purity.
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns and aromatic proton environments .
- IR spectroscopy : Confirmation of sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .
- Mass spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize target-based assays due to the compound’s sulfonyl and pyridazinone moieties, which suggest kinase or protease inhibition potential:
- Enzyme inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive luminescent assays .
- Cellular viability screens : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 1–100 µM concentrations .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
Q. What solvents and storage conditions are optimal for long-term stability?
- Methodological Answer :
- Solubility : DMSO (≥10 mM stock solutions) or ethanol for in vitro studies; avoid aqueous buffers prone to hydrolysis .
- Storage : –20°C under inert gas (argon) to prevent oxidation of the dihydropyridazinone ring .
- Stability monitoring : Periodic HPLC analysis to detect degradation products (e.g., sulfonic acid derivatives) .
Q. Which computational tools predict the compound’s physicochemical properties?
- Methodological Answer :
- Lipinski’s Rule of Five : SwissADME or Molinspiration to assess drug-likeness (logP, hydrogen bond donors/acceptors) .
- pKa prediction : ADMET Predictor™ or MarvinSuite to estimate ionization states affecting solubility .
- Molecular docking : AutoDock Vina for preliminary binding mode analysis against kinase domains .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to improve yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalysts (e.g., piperidine vs. DBU), solvents (polar aprotic vs. protic), and temperatures .
- Purification strategies : Use flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) .
- In situ monitoring : ReactIR to track intermediate formation and minimize byproducts .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Orthogonal validation : Repeat assays in parallel (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm target engagement .
- Off-target profiling : Broad-panel kinase screening (e.g., Eurofins KinaseProfiler™) to identify confounding interactions .
- Meta-analysis : Compare structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) to contextualize activity trends .
Q. How to design experiments to study the compound’s interaction with specific enzymes?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with purified kinase domains (e.g., PDB-deposited structures) to resolve binding motifs .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationships .
- Mutagenesis : Engineer enzyme active sites (e.g., Ala-scanning) to probe critical residues for inhibition .
Q. What analytical methods differentiate polymorphic forms of the compound?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolve crystal lattice variations (e.g., monoclinic vs. triclinic systems) .
- Thermal analysis : DSC/TGA to detect melting point shifts (>5°C) indicative of polymorphic transitions .
- Solid-state NMR : Compare ¹³C chemical shifts to identify conformational differences .
Q. How to evaluate the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer :
- In vitro ADME : Liver microsomal stability assays (human/rodent) to predict metabolic clearance .
- Plasma protein binding : Equilibrium dialysis to measure free fraction (% unbound) .
- In vivo PK : Administer IV/PO doses in rodents; collect plasma for LC-MS/MS analysis of AUC and half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
